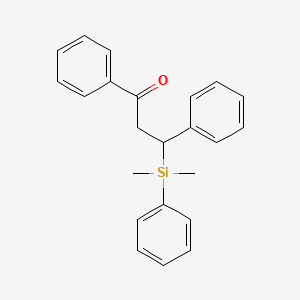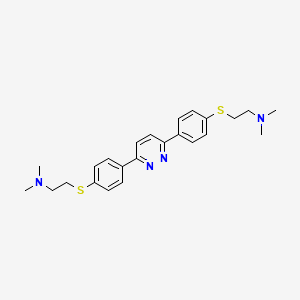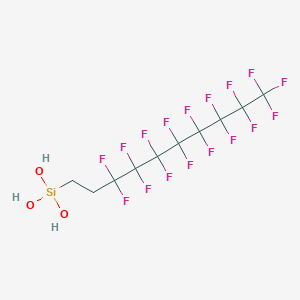
Silanetriol, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silanetriol, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-: is a fluorinated silane compound known for its unique properties, including high thermal stability, hydrophobicity, and chemical resistance. This compound is often used in various industrial applications due to its ability to impart water and oil repellency to surfaces.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silanetriol, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)- typically involves the reaction of a fluorinated alkyl silane with water under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows: [ \text{R-Si(OR’)_3 + H_2O} \rightarrow \text{R-Si(OH)_3 + 3R’OH} ] where R represents the fluorinated alkyl group.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrolysis of fluorinated alkyl silanes. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions: Silanetriol, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)- undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis to form silanols.
Condensation: Silanols can further condense to form siloxane bonds.
Substitution: The fluorinated alkyl group can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed:
Silanols: Formed during hydrolysis.
Siloxanes: Formed during condensation reactions.
Substituted Silanes: Formed during substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Surface Modification: Used to modify surfaces to impart hydrophobic and oleophobic properties.
Coatings: Incorporated into coatings to enhance water and oil repellency.
Biology:
Biomedical Devices: Utilized in the fabrication of biomedical devices that require non-stick surfaces.
Medicine:
Drug Delivery Systems: Employed in the development of drug delivery systems to improve the stability and bioavailability of pharmaceuticals.
Industry:
Textiles: Applied in textile treatments to create water and stain-resistant fabrics.
Electronics: Used in the electronics industry to protect components from moisture and contaminants.
Mécanisme D'action
The mechanism of action of Silanetriol, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)- involves the formation of a hydrophobic layer on surfaces. The fluorinated alkyl group provides a low surface energy, which repels water and oil. This property is due to the strong carbon-fluorine bonds that resist interaction with polar substances. The silanol groups can form covalent bonds with hydroxyl groups on surfaces, ensuring strong adhesion and durability.
Comparaison Avec Des Composés Similaires
- (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silanetriol
- (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)methacrylate
- (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trimethoxysilane
Uniqueness: Silanetriol, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)- is unique due to its high degree of fluorination, which imparts superior hydrophobic and oleophobic properties compared to other similar compounds. Its ability to form strong covalent bonds with surfaces makes it highly effective in creating durable, water-repellent coatings.
Propriétés
Numéro CAS |
115781-18-5 |
|---|---|
Formule moléculaire |
C10H7F17O3Si |
Poids moléculaire |
526.22 g/mol |
Nom IUPAC |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl(trihydroxy)silane |
InChI |
InChI=1S/C10H7F17O3Si/c11-3(12,1-2-31(28,29)30)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h28-30H,1-2H2 |
Clé InChI |
QJJFUGKUHCAVRS-UHFFFAOYSA-N |
SMILES canonique |
C(C[Si](O)(O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



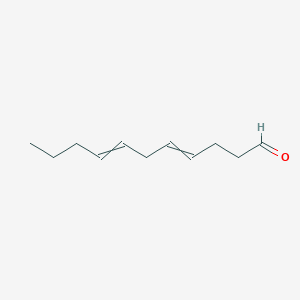
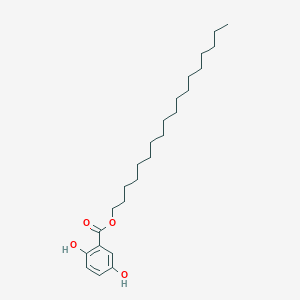


![1-[1-(Methylsulfanyl)cyclohexyl]ethan-1-one](/img/structure/B14291494.png)
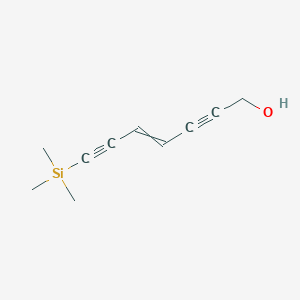

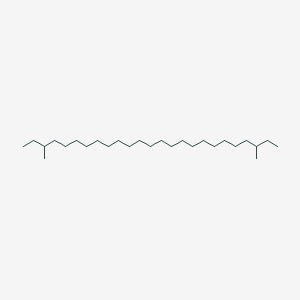

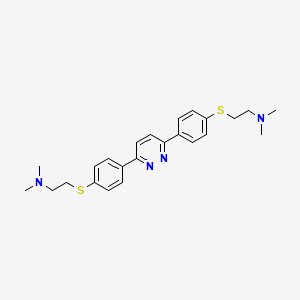
![6-[Methyl(phenyl)amino]hexa-3,5-diyn-2-one](/img/structure/B14291546.png)
